Guanidine
Overview
Description
Guanidine compounds are recognized for their strong basicity and nucleophilic properties, which have been extensively utilized in various chemical reactions and biological activities. They are found in natural products, pharmaceuticals, and cosmetic ingredients, and their synthesis and applications have been a subject of significant research interest .
Synthesis Analysis
The synthesis of guanidine and its derivatives has been explored through various methods. One approach involves the reaction of amino-NHC with carbodiimide to produce guanidine-linked NHC complexes, which have shown utility in borylation reactions . Another method describes the synthesis of polycyclic guanidines via cyclocondensation reactions of N-amidinyliminium ions, which proceed through a stepwise pathway . Additionally, the catalytic addition of amines to carbodiimides has been highlighted as an atom-economical alternative to classical synthesis methods .
Molecular Structure Analysis
Guanidine's molecular structure allows for the formation of guanidinium (conjugate acid) and guanidinate (conjugate base) species, which exhibit unique physical, electronic, and chemical properties. Bicyclic guanidines, in particular, have a rigid framework that imparts distinctive features, making them suitable for applications in organocatalysis and as ligands in coordination compounds .
Chemical Reactions Analysis
Guanidines act as nucleophilic catalysts in various reactions, including hydrogen bonding interactions that can activate both nucleophiles and electrophiles. The versatility of guanidine compounds is further demonstrated in their ability to catalyze asymmetric Michael reactions, where bifunctional guanidines enable dual activation of substrates 10. The chemistry of guanidines also includes their use as chiral auxiliaries and in the formation of aziridine-2-carboxylates .
Physical and Chemical Properties Analysis
The guanidine functional group defines the chemical and physicochemical properties of many biologically active compounds. Guanidine derivatives are known for their hydrophilic nature and strong basicity, which contribute to their wide range of therapeutic applications. These properties have been exploited in the development of drugs targeting the central nervous system, anti-inflammatory agents, anti-diabetic and chemotherapeutic agents, as well as in the design of transporters and vectors .
Scientific Research Applications
Disinfection : Guanidine disinfectants exhibit potent antimicrobial properties, particularly against Legionella pneumophila, demonstrating effectiveness in both solution and aerosol forms (Tian Zhong-me, 2014).
Therapeutic Applications : Guanidine derivatives, including small peptides and peptidomimetics, have been explored for their potential in treating various diseases. They have been investigated for applications in central nervous system disorders, anti-inflammatory therapies, diabetes treatment, and chemotherapy (F. Sa̧czewski & Łukasz Balewski, 2013).
Synthesis and Applications : Guanidines have been used as accelerators in polymer vulcanization and have shown promising applications in biomedical and catalytic fields. The synthesis methods for guanidines have evolved to meet these diverse applications (Shaista Tahir, A. Badshah, & Raja Azadar Hussain, 2015).
Pharmacological Properties : Guanidine derivatives play a significant role in medicine, with applications ranging from treatment of diseases to being components in pharmaceuticals and cosmetic ingredients. Their pharmacological properties and therapeutic uses are of high importance in drug discovery processes (F. Sa̧czewski & Łukasz Balewski, 2009).
Neuromuscular Diseases Therapy : Guanidine and its derivatives have been used in the treatment of neuromuscular diseases like myasthenic syndrome of Lambert-Eaton and botulism. They function by inhibiting voltage-gated potassium channels, enhancing the release of acetylcholine in the synaptic cleft (J. Kalia & K. Swartz, 2011).
Multicomponent Chemical Reactions : Guanidine and its salts have been employed as catalysts or solvents in multicomponent reactions, aiding in the synthesis of various chemical compounds including diazines, triazines, and macroheterocycles (M. Rahimifard & Ghodsi Mohammadi Ziarani, 2013).
Biological Applications : Guanidines have found use in biological applications such as DNA minor groove binders, kinase inhibitors, and as antagonists of α2-noradrenaline receptors. Their synthesis and applications in biology highlight their versatility in chemical and medicinal fields (J. Shaw, D. H. Grayson, & I. Rozas, 2015).
Biological Fluid Analysis : Guanidine hydrochloride has been utilized for converting water in biological fluids to carbon dioxide for oxygen isotope ratio measurements, demonstrating its utility in analytical chemistry applications (W. Wong, L. S. Lee, & P. Klein, 1987).
Safety And Hazards
Guanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .
properties
IUPAC Name |
guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRALSGWEFCBTJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3 | |
Record name | Guanidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Guanidine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
133216-37-2, Array | |
Record name | Guanidine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133216-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Guanidine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023117 | |
Record name | Guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023117 | |
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Molecular Weight |
59.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; Absorbs carbon dioxide from the air; [Merck Index], Solid | |
Record name | Guanidine | |
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Record name | Guanidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |
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Solubility |
In water, 1,840 mg/L at 25 °C, 829 mg/mL | |
Record name | Guanidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00536 | |
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Record name | GUANIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Guanidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
4.1 [mmHg] | |
Record name | Guanidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14472 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. /Guanidine hydrochloride/, Guanidine-induced alterations in substrate dependent kinetics of hepatic and renal succinate dehydrogenase (SDH) have been investigated under in vitro conditions. Guanidine hydrochloride (GuHCl) induced a mixed type of inhibition by decreasing the maximal velocity (Vmax) and increasing the Michaelis-Menten constant (Km). The competitive (Ki) and non-competitive (Ki) inhibitory constants ... showed that the inhibitory influence of GuHCl is more due to decreased enzyme substrate affinity rather than reduction in the active site density of the enzyme as revealed by low Ki values. /Guanidine hydrochloride/ | |
Record name | GUANIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Guanidine | |
Color/Form |
Deliquescent crystalline mass | |
CAS RN |
113-00-8, 50-01-1 | |
Record name | Guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Guanidine | |
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Record name | Guanidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00536 | |
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Record name | Guanidine | |
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Record name | Guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.656 | |
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Record name | GUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | GUANIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Guanidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50 °C, 182.3 °C | |
Record name | Guanidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00536 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GUANIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Guanidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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